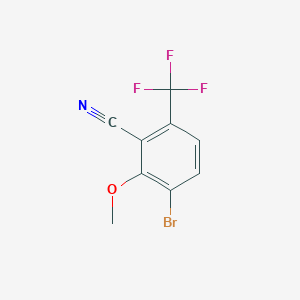
3-Bromo-2-methoxy-6-(trifluoromethyl)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-2-methoxy-6-(trifluoromethyl)benzonitrile is an organic compound with the molecular formula C9H5BrF3NO It is a derivative of benzonitrile, featuring a bromine atom, a methoxy group, and a trifluoromethyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-methoxy-6-(trifluoromethyl)benzonitrile typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Methoxylation: The methoxy group can be introduced via nucleophilic substitution using methanol (CH3OH) and a base such as sodium hydroxide (NaOH).
Trifluoromethylation: The trifluoromethyl group can be introduced using a trifluoromethylating agent such as trifluoromethyl iodide (CF3I) in the presence of a catalyst like copper(I) iodide (CuI).
Nitrile Formation: The nitrile group can be introduced through a Sandmeyer reaction, where an aryl diazonium salt is converted to the corresponding nitrile using copper(I) cyanide (CuCN).
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and advanced catalytic systems may be employed to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2-methoxy-6-(trifluoromethyl)benzonitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution (SNAr) reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the methoxy group and the nitrile group.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by a boronic acid derivative.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as amines, thiols, and alkoxides can be used in the presence of a base like potassium carbonate (K2CO3).
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4) can be employed.
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium phosphate (K3PO4) are commonly used.
Major Products Formed
Substitution Reactions: Products include derivatives with different functional groups replacing the bromine atom.
Oxidation and Reduction: Products include oxidized or reduced forms of the compound, such as aldehydes, alcohols, or amines.
Coupling Reactions: Products include biaryl compounds formed through the coupling of the aryl bromide with a boronic acid derivative.
Scientific Research Applications
3-Bromo-2-methoxy-6-(trifluoromethyl)benzonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of biological pathways and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties, such as fluorinated polymers and liquid crystals.
Mechanism of Action
The mechanism of action of 3-Bromo-2-methoxy-6-(trifluoromethyl)benzonitrile depends on its specific application. In drug discovery, the compound may interact with molecular targets such as enzymes, receptors, or ion channels. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the nitrile group can act as a bioisostere for carboxylic acids or amides, influencing the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
3-(Trifluoromethyl)benzonitrile: Similar structure but lacks the bromine and methoxy groups.
2-Fluoro-6-(trifluoromethyl)benzonitrile: Similar structure but has a fluorine atom instead of a bromine atom.
4-Bromo-2-(trifluoromethyl)benzonitrile: Similar structure but lacks the methoxy group.
Uniqueness
3-Bromo-2-methoxy-6-(trifluoromethyl)benzonitrile is unique due to the presence of all three functional groups (bromine, methoxy, and trifluoromethyl) on the benzene ring. This combination of functional groups imparts distinct chemical properties, such as increased reactivity in substitution reactions and enhanced lipophilicity, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C9H5BrF3NO |
|---|---|
Molecular Weight |
280.04 g/mol |
IUPAC Name |
3-bromo-2-methoxy-6-(trifluoromethyl)benzonitrile |
InChI |
InChI=1S/C9H5BrF3NO/c1-15-8-5(4-14)6(9(11,12)13)2-3-7(8)10/h2-3H,1H3 |
InChI Key |
IFVKVPFYDLOBJK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1C#N)C(F)(F)F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


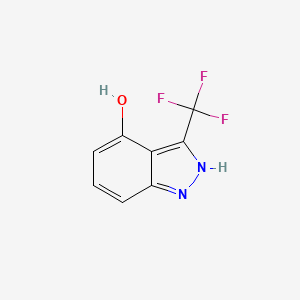
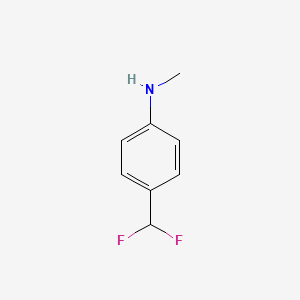

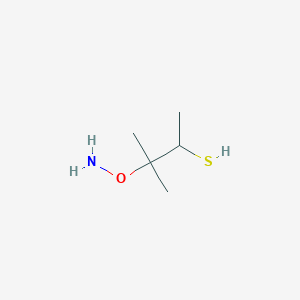
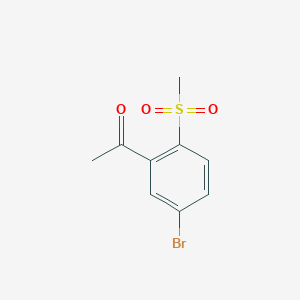
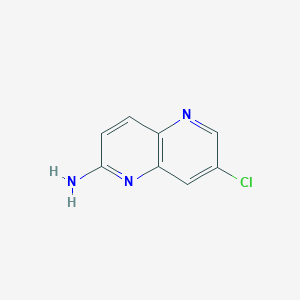
![rel-(3aR,6aS)-2-(tert-Butoxycarbonyl)octahydrocyclopenta[c]pyrrole-1-carboxylic acid](/img/structure/B12847825.png)
![Ethyl 4-chloro-8-iodo-7-methyl-pyrazolo[1,5-a][1,3,5]triazine-2-carboxylate](/img/structure/B12847829.png)
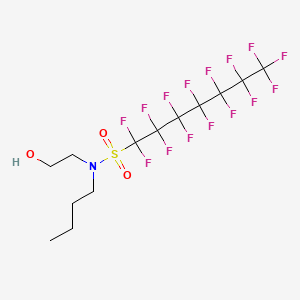
![(4S)-4-benzyl-3-[(2S)-3-(2-bromo-4-methoxyphenyl)-2-(4-methoxyphenyl)propanoyl]-1,3-oxazolidin-2-one](/img/structure/B12847834.png)

![[3,5-Difluoro-2-(2,2,2-trifluoroethoxy)phenyl]boronic acid](/img/structure/B12847851.png)
![3H-pyrrolo[2,3-c]quinoline](/img/structure/B12847855.png)
![N-Butyl-2-[[8-Ethyl-2-(4-Fluorophenyl)-4-Quinazolinyl]Thio]-Acetamide](/img/structure/B12847857.png)
